2,4-Dichloro-5-(difluoromethoxy)benzyl alcohol
Overview
Description
2,4-Dichloro-5-(difluoromethoxy)benzyl alcohol: is a chemical compound with the molecular formula C8H6Cl2F2O2 and a molecular weight of 243.03 g/mol . This compound is characterized by the presence of two chlorine atoms, two fluorine atoms, and a methoxy group attached to a benzyl alcohol structure. It is a white crystalline solid with a melting point of 80-82°C.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-(difluoromethoxy)benzyl alcohol typically involves the difluoromethylation of a suitable precursor. One common method is the reaction of 2,4-dichloro-5-hydroxybenzyl alcohol with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-5-(difluoromethoxy)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding benzyl alcohol derivative.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2,4-dichloro-5-(difluoromethoxy)benzaldehyde or 2,4-dichloro-5-(difluoromethoxy)benzoic acid.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted benzyl alcohol derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dichloro-5-(difluoromethoxy)benzyl alcohol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-(difluoromethoxy)benzyl alcohol involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with biological molecules. The compound may exert its effects by inhibiting key enzymes or disrupting cellular processes, leading to its observed biological activities .
Comparison with Similar Compounds
2,4-Dichlorobenzyl alcohol: A compound with similar structural features but lacking the difluoromethoxy group.
2,4-Dichloro-5-methoxybenzyl alcohol: Similar structure but with a methoxy group instead of a difluoromethoxy group.
Uniqueness: 2,4-Dichloro-5-(difluoromethoxy)benzyl alcohol is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical and biological properties. The difluoromethoxy group enhances its lipophilicity and stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
[2,4-dichloro-5-(difluoromethoxy)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2F2O2/c9-5-2-6(10)7(14-8(11)12)1-4(5)3-13/h1-2,8,13H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXHLKWBPYRPEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)F)Cl)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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